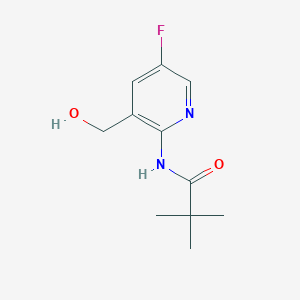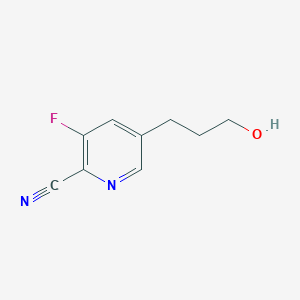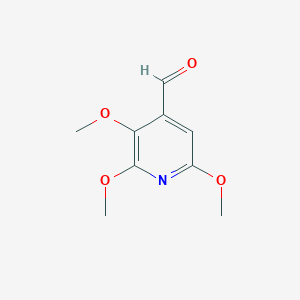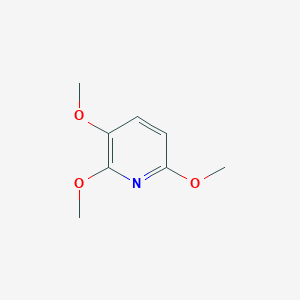![molecular formula C13H22Cl2N2O B1402801 [3-(2-Piperidin-1-ylethoxy)fenil]-amina dihidrocloruro CAS No. 1401425-43-1](/img/structure/B1402801.png)
[3-(2-Piperidin-1-ylethoxy)fenil]-amina dihidrocloruro
Descripción general
Descripción
“[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride” is also known as Dorsomorphin . It is a selective inhibitor of Bone morphogenetic protein (BMP) signaling and has been found to inhibit BMP signals required for embryogenesis. It has also promoted significant neural differentiation from human pluripotent stem cell (hPSC) lines .
Molecular Structure Analysis
The molecular formula of “[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride” is C24H25N5O . The molecular weight is 399.49 . The InChI key is XHBVYDAKJHETMP-UHFFFAOYSA-N .Chemical Reactions Analysis
Dorsomorphin has been used in various biochemical and in vivo assays as a selective AMPK inhibitor . It has been used to rescue the antiproliferative actions of AICAR and metformin .Physical and Chemical Properties Analysis
“[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride” has a melting point of >228°C (dec.) . Its density is predicted to be 1.25±0.1 g/cm3 . It is soluble in DMSO at >2mg/mL when heated . The compound is stable in DMSO solution at -20°C for up to 3 months .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperidina
PEP sirve como precursor en la síntesis de varios derivados de piperidina. Estos derivados son cruciales en la industria farmacéutica, formando la columna vertebral de muchos medicamentos . La versatilidad de PEP permite la creación de piperidinas sustituidas, espiropiperidinas y piperidinonas, que son esenciales para desarrollar nuevos compuestos medicinales.
Investigación Farmacológica
En farmacología, PEP se utiliza para desarrollar compuestos con posibles efectos terapéuticos. Es particularmente significativo en el diseño de inhibidores duales para objetivos como la quinasa de linfoma anaplásico (ALK) y la quinasa 1 del oncogén c-ros (ROS1), que son importantes en el tratamiento del cáncer .
Actividad Anticancerígena
Los compuestos relacionados con PEP se han investigado por sus propiedades anticancerígenas. Se utilizan para sintetizar moléculas que pueden actuar como agentes antiproliferativos, potencialmente inhibiendo el crecimiento de las células cancerosas .
Neurofarmacología
Debido al grupo piperidina, los derivados de PEP pueden atravesar la barrera hematoencefálica, lo que los hace valiosos en la investigación neurofarmacológica. Se estudian por su posible uso en el tratamiento de enfermedades neurodegenerativas y como analgésicos .
Aplicaciones Antimicrobianas y Antifúngicas
Los investigadores utilizan PEP para crear compuestos con propiedades antimicrobianas y antifúngicas. Estos compuestos se prueban contra una variedad de patógenos para desarrollar nuevos tratamientos para infecciones .
Investigación Cardiovascular
Los derivados de PEP también se exploran por sus efectos cardiovasculares. Pueden contribuir al desarrollo de nuevos fármacos para la hipertensión y otras afecciones relacionadas con el corazón .
Mecanismo De Acción
Target of Action
The primary targets of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride, also known as Dorsomorphin or Compound C, are AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) receptors ALK2, ALK3, and ALK6 . AMPK is an evolutionarily conserved energy sensor that plays crucial roles in many biological processes, including embryonic development, stress physiology in adults, and key metabolic disorders . BMP receptors are involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
Dorsomorphin acts as a selective inhibitor of AMPK and BMP receptors. It inhibits AMPK activity, leading to changes in cellular metabolism . It also selectively inhibits BMP I-type receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation, target gene transcription, and osteogenic differentiation .
Biochemical Pathways
Active AMPK inhibits ATP-consuming pathways and augments ATP-producing pathways to restore energy homeostasis . Dorsomorphin, by inhibiting AMPK, can affect these energy balance pathways. Additionally, by inhibiting BMP receptors, Dorsomorphin can affect the BMP signaling pathway, which plays a crucial role in embryogenesis and cell differentiation .
Pharmacokinetics
It is known that the compound is cell-permeable . It is soluble in DMSO , and its stability is maintained for up to three months when stored at -20°C in DMSO .
Result of Action
Dorsomorphin has been shown to effectively reduce glioma viability in vitro by inhibiting proliferation and inducing cell death . It kills glioma cells through multiple mechanisms, including activation of the calpain/cathepsin pathway, inhibition of AKT, mTORC1/C2, cell-cycle block at G2-M, and induction of necroptosis and autophagy .
Action Environment
Environmental factors such as temperature and solvent can influence the action, efficacy, and stability of Dorsomorphin. For instance, it is stable in DMSO at -20°C for up to three months . The compound’s action may also be influenced by the specific cellular environment, including the presence of other signaling molecules and the metabolic state of the cell .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It is known to inhibit adenosine monophosphate-activated protein kinase (AMPK), a key enzyme involved in cellular energy homeostasis . By inhibiting AMPK, [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride affects the activity of several downstream targets, including acetyl-CoA carboxylase and mammalian target of rapamycin (mTOR), which are involved in lipid metabolism and protein synthesis, respectively . Additionally, this compound interacts with bone morphogenetic protein (BMP) receptors, specifically ALK2, ALK3, and ALK6, inhibiting their activity and affecting BMP-mediated signaling pathways .
Cellular Effects
The effects of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride on various cell types and cellular processes are profound. In hepatocytes, it inhibits the activation of acetyl-CoA carboxylase by AMPK, thereby reducing fatty acid oxidation and lipid synthesis . In cancer cells, such as HT-29 cells, the inhibition of AMPK activity by this compound leads to a significant reduction in autophagy, a process crucial for cell survival under stress conditions . Furthermore, [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride influences cell signaling pathways, including the BMP signaling pathway, which is essential for cell differentiation and development .
Molecular Mechanism
At the molecular level, [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride exerts its effects through several mechanisms. It binds to the catalytic subunit of AMPK, inhibiting its kinase activity in an ATP-competitive manner . This inhibition prevents the phosphorylation of downstream targets, such as acetyl-CoA carboxylase, thereby affecting lipid metabolism . Additionally, the compound inhibits BMP receptors by binding to their kinase domains, blocking the phosphorylation of SMAD1/5/8 proteins and subsequent gene transcription . These molecular interactions highlight the compound’s ability to modulate key signaling pathways involved in cellular metabolism and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride change over time. The compound is stable when stored at -20°C in dimethyl sulfoxide (DMSO) for up to three months . Over time, its inhibitory effects on AMPK and BMP receptors remain consistent, but prolonged exposure can lead to cellular adaptations, such as changes in gene expression and metabolic flux . Long-term studies have shown that continuous treatment with this compound can result in altered cellular metabolism and reduced cell viability in vitro .
Dosage Effects in Animal Models
The effects of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride vary with different dosages in animal models. At low doses, it effectively inhibits AMPK activity, leading to changes in lipid metabolism and energy homeostasis . At higher doses, the compound can induce toxic effects, such as hepatotoxicity and reduced body weight . In mouse models, a dosage of 10 mg/kg has been shown to decrease hepcidin expression and increase serum iron levels . These findings highlight the importance of dosage optimization to balance therapeutic efficacy and potential adverse effects.
Metabolic Pathways
[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride is involved in several metabolic pathways. It inhibits AMPK, which plays a central role in regulating cellular energy balance by modulating pathways such as glycolysis, fatty acid oxidation, and protein synthesis . The compound also affects the BMP signaling pathway, which is crucial for bone and cartilage development . By inhibiting these pathways, [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride is transported and distributed through various mechanisms. It is known to be cell-permeable, allowing it to readily enter cells and interact with intracellular targets . The compound’s distribution is influenced by its binding to transporters and binding proteins, which facilitate its localization to specific cellular compartments . This distribution is critical for its activity, as it ensures that the compound reaches its intended targets within the cell.
Subcellular Localization
The subcellular localization of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride is essential for its function. The compound is primarily localized in the cytoplasm, where it interacts with AMPK and BMP receptors . Its localization is influenced by post-translational modifications and targeting signals that direct it to specific compartments . This precise localization is crucial for its ability to modulate cellular signaling pathways and exert its biochemical effects.
Propiedades
IUPAC Name |
3-(2-piperidin-1-ylethoxy)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15;;/h4-6,11H,1-3,7-10,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOIHUZYDRFJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


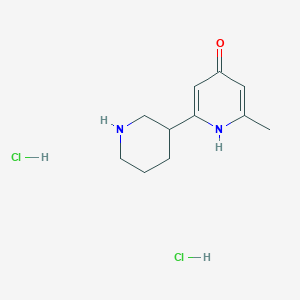
![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-methyl-amine hydrochloride](/img/structure/B1402723.png)

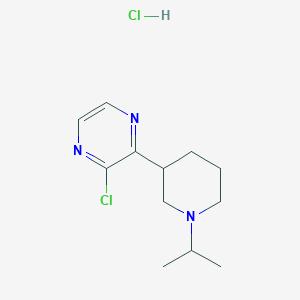
![6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402728.png)
![6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402729.png)
![(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol](/img/structure/B1402730.png)
![7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402732.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B1402733.png)
![5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1402734.png)
